molecular formula C44H86O4 B14672902 Dihexadecyl dodecanedioate CAS No. 42234-04-8

Dihexadecyl dodecanedioate

Cat. No.: B14672902
CAS No.: 42234-04-8
M. Wt: 679.1 g/mol
InChI Key: RCNQFTSPHJETIT-UHFFFAOYSA-N
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Description

Dihexadecyl dodecanedioate is a chemical compound with the molecular formula C44H86O4. It is also known by its systematic name, 1,12-dihexadecyl dodecanedioate. This compound is an ester derived from dodecanedioic acid and hexadecanol. It is primarily used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexadecyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with hexadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of byproducts. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Dihexadecyl dodecanedioate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and hexadecanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, heat.

    Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, heat.

Major Products Formed

Scientific Research Applications

Dihexadecyl dodecanedioate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other complex molecules and can be used in the study of esterification and hydrolysis reactions .

Biology

In biological research, this compound is used in the formulation of niosomes, which are non-ionic surfactant vesicles. Niosomes are used as drug delivery systems to encapsulate both hydrophobic and hydrophilic drugs, enhancing their bioavailability and stability .

Medicine

In medicine, this compound-based niosomes are explored for their potential in targeted drug delivery. These niosomes can improve the therapeutic efficacy of drugs by ensuring controlled release and reducing toxicity .

Industry

In the industrial sector, this compound is used as a plasticizer and lubricant. It enhances the flexibility and durability of polymers and reduces friction in mechanical systems .

Mechanism of Action

The mechanism of action of dihexadecyl dodecanedioate in drug delivery systems involves the encapsulation of drugs within niosomes. These niosomes protect the drug from degradation and facilitate its controlled release at the target site. The molecular targets and pathways involved depend on the specific drug encapsulated within the niosomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual long-chain alkyl groups, which impart distinct physical and chemical properties. These properties make it suitable for use in specialized applications such as niosome formulation and as a plasticizer .

Properties

CAS No.

42234-04-8

Molecular Formula

C44H86O4

Molecular Weight

679.1 g/mol

IUPAC Name

dihexadecyl dodecanedioate

InChI

InChI=1S/C44H86O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-33-37-41-47-43(45)39-35-31-27-23-24-28-32-36-40-44(46)48-42-38-34-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3

InChI Key

RCNQFTSPHJETIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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